ヒドラジンシアヌレート

概要

説明

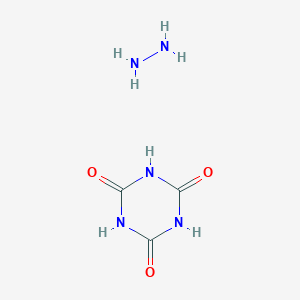

Hydrazine cyanurate is a useful research compound. Its molecular formula is C3H7N5O3 and its molecular weight is 161.12 g/mol. The purity is usually 95%.

The exact mass of the compound Hydrazine cyanurate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydrazine cyanurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine cyanurate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ヒドラジンの検出

ヒドラジンシアヌレートは、ヒドラジンの検出のための選択的かつ高感度なアプローチに使用することができます . シアヌレート安定化銀ナノ粒子(シアヌレート-Ag NPs)は、このプロセスにおいて水溶液中で使用されています。 ヒドラジンの不在下では、シアヌレート-Ag NPsは、約418 nmに強い表面プラズモン共鳴(SPR)を有しています。 SPR吸収は増加し、ヒドラジンの存在下でピークが410 nmにブルーシフトし、色は赤から明るい黄色に変化します .

窒化反応

ヒドラジンシアヌレートは、ヒドラジンの安定した固体錯体であり、使用前に容易に処理および精製することができます。 ヒドラジンシアヌレートは、加熱すると純粋なヒドラジンを発生するため、窒化反応のための有望なヒドラジン源となります .

無水ヒドラジンの合成

ヒドラジンシアヌレートは、熱分解によって無水ヒドラジンを合成するために使用することができます .

薄膜窒化物形成

ヒドラジンシアヌレートは、薄膜窒化物形成のための窒素源として使用することができます . このプロセスは、GaAs(100)および(111)とサファイア(0001)基板で実証されています .

化学気相堆積

ヒドラジンシアヌレートは、低温窒化におけるヒドラジンの固体源として、低圧化学気相堆積炉で実証されています .

X線光電子分光法

ヒドラジンシアヌレートを窒素源として使用して生成された窒化表面は、X線光電子分光法(XPS)によって化学組成を分析することができます .

作用機序

Target of Action

Hydrazine cyanurate (HC) is a stable source of hydrazine (N2H4) used in various nitridation reactions . The primary targets of HC are silver nanoparticles (Ag NPs), which are stabilized by cyanurate .

Mode of Action

HC interacts with its targets through a process known as surface plasmon resonance (SPR). In the absence of N2H4, cyanurate-stabilized Ag NPs possess a strong SPR at around 418 nm . The presence of N2H4 causes the SPR absorption to increase and the peak to blue-shift to 410 nm, resulting in a color change from red to bright yellow . This change can be attributed to the oxidative dissolution of Ag NPs by dissolved O2 in solution due to the nucleophilicity of N2H4 . This process gives rise to the donation of electron density, causing a decrease in the Ag NP size .

Biochemical Pathways

The biochemical pathway involved in the action of HC is the nitridation process. Nitridation reactions are a type of chemical reaction where nitrogen is introduced into a substance . In the case of HC, it provides a stable source of N2H4 for these reactions .

Pharmacokinetics

It is known that hc can be synthesized from the reaction between cyanuric acid and n2h4 . It may also be used to synthesize anhydrous hydrazine via thermolysis .

Result of Action

The result of HC’s action is the formation of smaller Ag NPs due to the donation of electron density . Additionally, the Ag NPs are reproduced by N2H4 due to its strong reducing power .

Action Environment

The action of HC is influenced by several factors, including reactants concentrations, pH, and incubation time . Under optimal experimental conditions, the relative absorbance is proportional to the logarithm of the concentration of N2H4 in the range of 0.01–40 μM with high selectivity . This suggests that the action, efficacy, and stability of HC are highly dependent on the environmental conditions.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Hydrazine cyanurate is a stable source of hydrazine for use in various nitridation reactions . It can be synthesized from the reaction between cyanuric acid and N2H4

Cellular Effects

Hydrazine, a component of hydrazine cyanurate, has been proved as a carcinogenic and hepatotoxic substance which affects the liver, lungs, kidneys, and central nervous system .

Molecular Mechanism

It is known that hydrazine, a component of hydrazine cyanurate, can react with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation .

Temporal Effects in Laboratory Settings

It is known that the reaction of acetone with hydrazine free base and HCl salts has been investigated and conditions were developed for quantitative and fast conversion to acetone azine .

Dosage Effects in Animal Models

It is known that hydrazine, a component of hydrazine cyanurate, has been proved as a carcinogenic and hepatotoxic substance .

Metabolic Pathways

It is known that hydrazine, a component of hydrazine cyanurate, has various metabolic pathways for the formation of reactive species that bind to cellular macromolecules and lead to cellular dysfunction .

Transport and Distribution

It is known that hydrazine, a component of hydrazine cyanurate, can be readily absorbed through the skin .

Subcellular Localization

It is known that hydrazine, a component of hydrazine cyanurate, can be readily absorbed through the skin .

特性

IUPAC Name |

hydrazine;1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3.H4N2/c7-1-4-2(8)6-3(9)5-1;1-2/h(H3,4,5,6,7,8,9);1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWJAYUHYGWDJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1.NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172188 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18836-29-8 | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with hydrazine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18836-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6(1H,3H,5H)-trione, compound with hydrazine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

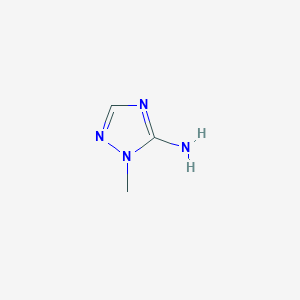

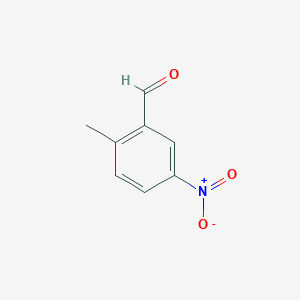

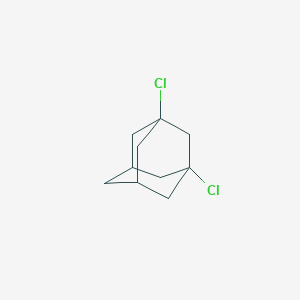

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

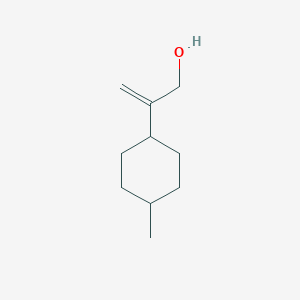

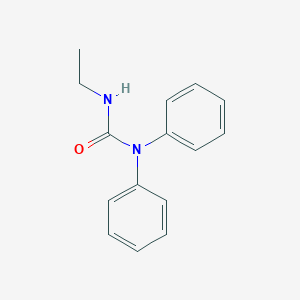

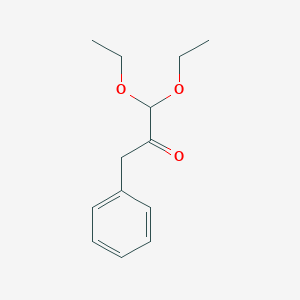

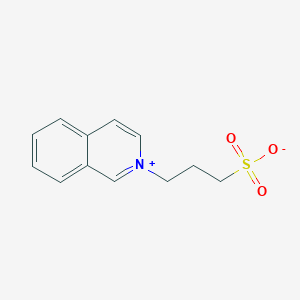

Feasible Synthetic Routes

Q1: What are the advantages of using hydrazine cyanurate over liquid hydrazine for nitridation reactions?

A1: Liquid hydrazine (N2H4) presents several challenges as a nitrogen source for nitridation, including safety concerns, purity issues, and difficulties associated with handling liquids. Hydrazine cyanurate (HC) offers a safer and more practical alternative. It is a stable solid complex of N2H4 [, ] that can be easily handled and purified. Upon heating, HC decomposes to release pure N2H4, making it a convenient solid source for nitridation reactions [].

Q2: How does the choice of solvent during the synthesis of hydrazine cyanurate affect its effectiveness as a nitrogen source?

A2: The purity of the evolved N2H4 from hydrazine cyanurate is critical for its effectiveness in nitridation reactions. Research indicates that using dimethylsulfoxide as the solvent during HC synthesis, instead of water, significantly reduces the H2O content in the released N2H4 (from 10% to 0.7%) []. This improved purity enhances the efficiency of HC as a nitrogen source for the growth of thin nitride films.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-hydroxy-4-(7-methyl-3-methylidene-2-oxo-4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-6-yl)butan-2-yl] acetate](/img/structure/B103685.png)

![12-ethylbenzo[a]anthracene](/img/structure/B103690.png)

![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)

![(S)-Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B103700.png)